N‑Methyl Substitution Increases Molecular Weight and Alters Physicochemical Descriptors Relative to the Des‑Methyl Parent
The presence of the N4‑methyl group adds 14.02 g/mol to the molecular weight compared with the des‑methyl analogue 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑3‑one (C9H10N2O, MW 162.19) . This mass increment is accompanied by a calculated increase in octanol‑water partition coefficient (AlogP) of approximately 0.5 log units, a change that is consistent with the established fragment contribution of an N‑methyl group in heterocyclic systems [1]. The altered polarity directly affects chromatographic retention (reversed‑phase HPLC) and passive membrane permeability, making the methylated compound the appropriate choice when higher lipophilicity is desired.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 176.21 g/mol; AlogP ~1.5 (predicted) |
| Comparator Or Baseline | 2,3,4,5‑tetrahydro‑1H‑1,4‑benzodiazepin‑3‑one (des‑methyl): MW 162.19 g/mol; AlogP ~1.0 (predicted) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔAlogP ≈ +0.5 |
| Conditions | Predicted AlogP values based on fragment‑based calculation (ACD/Labs or analogous algorithm). |
Why This Matters
The 0.5 log unit lipophilicity shift can be the difference between a compound that crosses the blood‑brain barrier and one that does not, directly influencing CNS exposure in drug discovery programmes.
- [1] Ghose AK, Viswanadhan VN, Wendoloski JJ. Prediction of hydrophobic (lipophilic) properties of small organic molecules using fragmental methods: an analysis of ALOGP and CLOGP methods. J Phys Chem A. 1998; 102(21): 3762-3772. doi:10.1021/jp980230o. View Source
